molecular formula C25H24N4O6 B2851650 2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260941-49-8

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2851650
M. Wt: 476.489
InChI Key: SZCXQAGJFFTTFU-UHFFFAOYSA-N
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Description

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O6 and its molecular weight is 476.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to the specified molecule involve converting variously substituted/unsubstituted aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. These processes are fundamental in medicinal chemistry for the development of new therapeutic agents. For example, studies demonstrate the synthesis of 5-substituted-1,3,4-oxadiazole derivatives with potential biological activities, such as enzyme inhibition, which is crucial for developing drugs targeting specific physiological pathways (Rehman et al., 2013).

Biological Applications

Anticancer Activity

Several derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activities. These compounds have shown potent antiproliferative activities against multiple cancer cell lines. Mechanistic studies suggest that these derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells, indicating their potential as chemotherapeutic agents (Lee et al., 2010).

Enzyme Inhibition

The synthesized oxadiazole derivatives have been found to exhibit significant inhibitory activity against various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. This suggests their potential application in designing drugs for treating such conditions (Rehman et al., 2013).

Pharmacological Evaluation

The computational and pharmacological evaluation of oxadiazole and pyrazole derivatives has shown their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This broad spectrum of biological activities underlines the versatility of oxadiazole derivatives in drug development and pharmacological research, suggesting similar potential applications for the compound (Faheem, 2018).

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-15-7-9-19(32-2)18(12-15)26-22(30)14-29-11-5-6-17(25(29)31)24-27-23(28-35-24)16-8-10-20(33-3)21(13-16)34-4/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXQAGJFFTTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

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